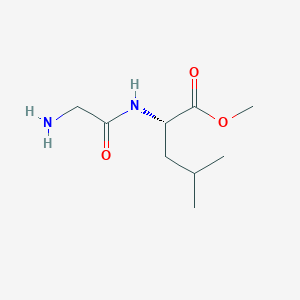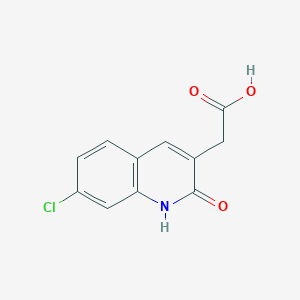![molecular formula C12H16N2O B13320395 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 3-methoxypropylamino moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile typically involves the reaction of 3-methoxypropylamine with a suitable benzonitrile derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile can be compared with other similar compounds, such as:
3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and biological activity.
3-(((3-Methoxypropyl)amino)methyl)benzonitrile: This compound is structurally similar but may have different physical and chemical properties due to variations in the substituents.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(3-methoxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-15-7-3-6-14-10-12-5-2-4-11(8-12)9-13/h2,4-5,8,14H,3,6-7,10H2,1H3 |
InChI Key |
SLQWETXVYXRPMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


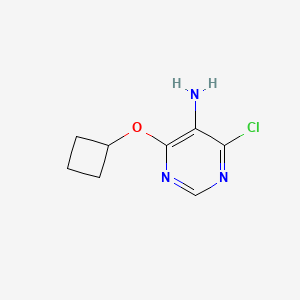

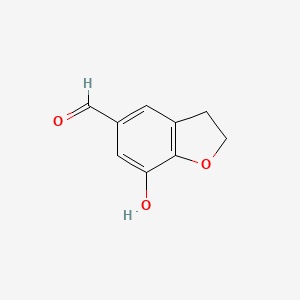
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

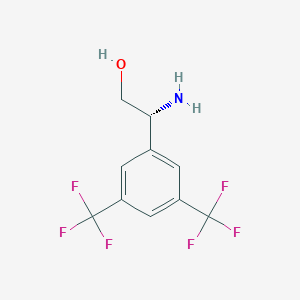
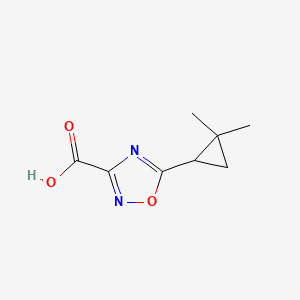
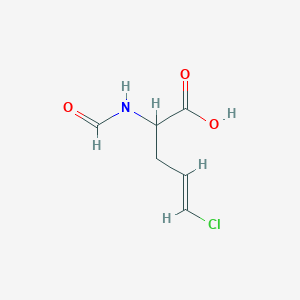


![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)

